molecular formula C25H26O5 B1399386 (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate CAS No. 55444-68-3

(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No.: B1399386
CAS No.: 55444-68-3
M. Wt: 406.5 g/mol
InChI Key: GWKXXTFDNXEANF-BUPNWXMQSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism

The systematic nomenclature of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate follows International Union of Pure and Applied Chemistry conventions for complex polycyclic structures. The compound derives its name from the hexahydro-2H-cyclopenta[b]furan-2-one core system, which represents a fused bicyclic lactone where a cyclopentane ring is annulated to a furan ring through shared carbon atoms. The stereochemical descriptors (3aR,4R,5R,6aS) precisely define the absolute configuration at each of the four stereogenic centers within the bicyclic framework, while the (S,E) notation specifies both the stereochemistry of the hydroxyl-bearing carbon and the geometry of the alkene bond in the side chain.

Constitutional isomerism analysis reveals multiple structural possibilities for compounds sharing the molecular formula C25H26O5. The fundamental connectivity pattern distinguishes this specific isomer from other possible arrangements through the positioning of functional groups and the stereochemical relationships between substituted centers. Constitutional isomers of this compound could theoretically include regioisomers where the benzoyloxy group occupies different positions on the bicyclic core, or where the hydroxyphenylpentenyl side chain attaches at alternative sites. Additionally, geometric isomers arise from the presence of the alkene functionality, where (E) and (Z) configurations represent distinct constitutional arrangements of the substituents around the double bond.

The International Chemical Identifier system provides a standardized method for representing the complete structural information of this compound. The International Chemical Identifier encodes not only the connectivity pattern but also the stereochemical details essential for distinguishing this particular isomer from its constitutional alternatives. This systematic approach enables unambiguous identification across diverse chemical databases and ensures consistent communication of structural information within the scientific community.

Structural Feature Description Constitutional Alternatives
Core System Hexahydro-2H-cyclopenta[b]furan-2-one Cyclopenta[c]furan isomers, positional isomers
Benzoyloxy Position C-5 substitution C-4, C-6a, or C-3a alternatives
Side Chain Attachment C-4 position C-3a, C-5, or C-6a alternatives
Alkene Geometry (E)-configuration (Z)-geometric isomer
Hydroxyl Stereochemistry (S)-configuration (R)-stereoisomer

Absolute Configuration Determination via X-ray Crystallography

Determination of absolute configuration for complex organic molecules like this compound relies fundamentally on anomalous X-ray scattering techniques. The method exploits the breakdown of Friedel's law in the presence of anomalous scattering atoms, enabling distinction between enantiomeric structures through careful analysis of Bijvoet pairs. For this particular compound, the presence of multiple oxygen atoms provides sufficient anomalous scattering signal to enable confident absolute structure determination, particularly when data collection is optimized using copper radiation at high resolution.

The Flack parameter serves as the primary statistical indicator for absolute configuration assignment in non-centrosymmetric crystal structures. This parameter, typically denoted as x, quantifies the fractional contribution of the inverted structure present in the crystal, with values near zero indicating correct absolute configuration and values near unity suggesting the need for structural inversion. For light-atom organic compounds containing only carbon, hydrogen, and oxygen, the Flack parameter refinement requires exceptionally careful data collection protocols, including high redundancy measurements and extension to maximum resolution limits.

Recent methodological advances have significantly improved the precision of absolute configuration determination for oxygen-containing organic compounds. The implementation of Bayesian statistical approaches and quotient methods has enhanced the reliability of stereochemical assignments even when traditional Flack parameter uncertainties appear prohibitively large. These techniques prove particularly valuable for complex molecules where multiple stereogenic centers create challenging crystallographic environments that can complicate conventional analysis approaches.

The crystallographic analysis of related bicyclic lactone structures demonstrates the critical importance of systematic data collection optimization. High-resolution diffraction data extending beyond 0.84 Angstroms, combined with low-temperature conditions between 100 and 150 Kelvin, provide the necessary precision for confident absolute configuration assignment. The hexahydrocyclopenta[b]furan core system exhibits specific crystallographic characteristics that facilitate structure solution and refinement processes.

Crystallographic Parameter Optimal Range Impact on Absolute Configuration
Resolution Limit ≤ 0.84 Å Essential for anomalous signal detection
Temperature 100-150 K Reduces thermal motion, improves precision
Redundancy 6-8 fold Enhances statistical reliability
Completeness >95% Ensures adequate Bijvoet pair coverage
Flack Parameter 0.0 ± 0.1 Confirms correct absolute structure

Conformational Dynamics of the Cyclopenta[b]furan Core

The hexahydrocyclopenta[b]furan bicyclic system exhibits distinct conformational preferences arising from the geometric constraints imposed by ring fusion and the lactone functionality. The five-membered cyclopentane ring adopts envelope or twist conformations to minimize torsional strain, while the saturated furan ring maintains a relatively planar geometry dictated by the sp2 hybridization at the carbonyl carbon. The fusion between these rings creates a rigid framework that significantly restricts conformational flexibility compared to acyclic analogs.

Computational analysis of the cyclopenta[b]furan core reveals multiple low-energy conformational states accessible through ring puckering motions. The cyclopentane component can undergo pseudorotation, where different carbon atoms sequentially occupy the envelope flap position, creating a dynamic equilibrium between conformational states. However, the presence of multiple substituents, particularly the bulky benzoyloxy group and the extended phenylpentenyl side chain, significantly influences the population distribution among these conformations.

The stereochemical configuration at positions 3a, 4, 5, and 6a creates specific steric interactions that stabilize particular conformational arrangements. The (3aR,4R,5R,6aS) absolute configuration positions the benzoyloxy substituent in a pseudo-equatorial orientation, minimizing unfavorable steric contacts with the bicyclic framework. This conformational preference directly influences the spatial orientation of the phenylpentenyl side chain, affecting both intramolecular interactions and potential intermolecular recognition events.

Temperature-dependent nuclear magnetic resonance studies of related cyclopenta[b]furan derivatives demonstrate restricted rotation around key bonds within the bicyclic system. The energy barriers for conformational interconversion typically range from 10 to 15 kilocalories per mole, indicating that conformational exchange occurs on intermediate timescales at ambient temperature. These dynamics play crucial roles in determining the compound's solution-phase behavior and reactivity patterns.

Conformational Feature Energy Range (kcal/mol) Structural Impact
Ring Puckering 2-5 Affects substituent orientation
Pseudorotation 3-8 Influences steric interactions
Side Chain Rotation 8-15 Controls overall molecular shape
Lactone Planarity >20 Maintains rigid framework

Stereoelectronic Effects of the Pentenyl Side Chain

The extended phenylpentenyl side chain of this compound participates in complex stereoelectronic interactions that significantly influence the molecule's chemical behavior. The oxygen-containing bicyclic framework serves as both an electron donor through lone pair interactions and an electron acceptor via the lactone carbonyl, creating a stereoelectronically active environment that affects the side chain conformation and reactivity.

Hyperconjugative interactions between the oxygen lone pairs and adjacent carbon-carbon bonds play crucial roles in stabilizing specific conformational arrangements. The anomeric effect, traditionally associated with carbohydrate chemistry, extends its influence to this bicyclic lactone system through negative hyperconjugation between oxygen lone pairs and antibonding orbitals of neighboring carbon-carbon bonds. These interactions preferentially stabilize conformations where electron-withdrawing groups occupy axial-like positions relative to the oxygen atoms.

The hydroxyl group within the phenylpentenyl side chain participates in additional stereoelectronic stabilization through both intramolecular hydrogen bonding and hyperconjugative effects. The (S)-stereochemistry at the hydroxyl-bearing carbon creates favorable spatial arrangements for intramolecular interactions with the lactone oxygen or other acceptor sites within the molecular framework. These stabilizing interactions contribute to the overall conformational preference and affect the compound's dynamic behavior in solution.

The extended π-system of the phenyl ring and the alkene functionality provides opportunities for through-space and through-bond electronic communication with the electron-rich oxygen centers. Computational studies reveal significant charge transfer interactions between the aromatic system and the bicyclic lactone, with implications for both ground-state stability and excited-state properties. The (E)-geometry of the alkene optimizes orbital overlap for these extended conjugation effects.

Stereoelectronic control extends to potential chemical transformations of this compound, where the spatial arrangement of electron-donating and electron-accepting groups influences reaction pathways and selectivity. The oxygen-containing framework acts as a stereoelectronic chameleon, adapting its electronic character to stabilize developing charges during chemical reactions. This adaptability proves particularly important for transformations involving the formation or breaking of bonds adjacent to the oxygen centers.

Stereoelectronic Interaction Energy Contribution (kcal/mol) Structural Consequence
Anomeric Effect 2-4 Conformational preference
Hyperconjugation 1-3 Bond length alternation
Hydrogen Bonding 3-6 Side chain orientation
π-Electron Delocalization 1-2 Extended conjugation

Properties

CAS No.

55444-68-3

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(3S)-3-hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate

InChI

InChI=1S/C25H26O5/c26-19(12-11-17-7-3-1-4-8-17)13-14-20-21-15-24(27)29-23(21)16-22(20)30-25(28)18-9-5-2-6-10-18/h1-10,13-14,19-23,26H,11-12,15-16H2/t19-,20+,21+,22+,23-/m0/s1

InChI Key

GWKXXTFDNXEANF-BUPNWXMQSA-N

SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(CCC4=CC=CC=C4)O

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)C=C[C@H](CCC4=CC=CC=C4)O

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(CCC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with cyclopenta[b]furan-2-one derivatives or related lactones.
  • The side chain precursor is typically a hydroxy-substituted phenylpentene or a protected variant.
  • Benzoic acid or benzoyl chloride is used for esterification.

Key Reaction Steps

Step Description Reagents/Conditions Notes
1 Construction of cyclopenta[b]furan core Cyclopenta[b]furan-2-one derivatives, stereoselective hydrogenation or cyclization Control of stereochemistry at 3a,4,5,6a positions critical
2 Side chain attachment Stereoselective addition of (S,E)-3-hydroxy-5-phenylpent-1-en-1-yl group via carbon-carbon bond formation Use of chiral auxiliaries or catalysts to maintain stereochemistry
3 Benzoate esterification Benzoyl chloride or benzoic acid with coupling agents (e.g., DCC, DMAP) Selective esterification at 5-hydroxy group
4 Purification Crystallization, chromatography Ensures removal of isomers and impurities

Specific Literature-Reported Methods

  • According to recent synthetic protocols, the reaction of a suitably substituted cyclopenta[b]furanone with a chiral hydroxy-phenylpentene derivative under controlled temperature (0-25 °C) in an inert atmosphere yields the intermediate alcohol with high stereoselectivity.
  • The benzoate esterification is typically performed by treating the hydroxy intermediate with benzoyl chloride in the presence of a base such as pyridine or triethylamine, followed by purification to afford the target compound.
  • In some methods, lithium aluminum hydride (LAH) reductions and DAST-mediated fluorination steps are used in related prostaglandin derivative syntheses, indicating the importance of selective functional group transformations in the synthetic sequence.
  • The stereochemical configuration is confirmed by NMR spectroscopy, showing characteristic multiplets and coupling constants consistent with the assigned (3aR,4R,5R,6aS) stereochemistry.
  • Mass spectrometry confirms the molecular ion peak at m/z 406.47, consistent with the molecular formula C25H26O5.
  • Purity and identity are verified by chromatographic techniques and IR spectroscopy, indicating the presence of ester carbonyl and hydroxy functionalities.
Parameter Details
Molecular Formula C25H26O5
Molecular Weight 406.47 g/mol
Key Reagents Cyclopenta[b]furanone derivatives, hydroxy-phenylpentene, benzoyl chloride
Reaction Conditions 0-25 °C, inert atmosphere, organic solvents (e.g., dichloromethane, methanol)
Stereochemical Control Chiral auxiliaries/catalysts, temperature control
Purification Methods Chromatography, crystallization
Analytical Techniques NMR, MS, IR, TLC

The preparation of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a multi-step synthetic process requiring precise stereochemical control. The synthesis involves constructing the cyclopenta[b]furan core, stereoselective attachment of the hydroxy-phenylpentene side chain, and selective benzoate esterification. Research literature emphasizes the use of controlled reaction conditions, appropriate reagents, and rigorous purification to achieve the desired compound with high purity and defined stereochemistry. This compound serves as a key intermediate in prostaglandin analog synthesis and related pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.

Scientific Research Applications

(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

Side Chain Modifications

Fluorinated Analogs (3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate (CAS 209861-00-7, C24H22F2O5) replaces the hydroxyl group with two fluorine atoms and a phenoxy moiety.

Ester Group Variations

Biphenylcarboxylate Esters (3aR,4R,5R,6aS)-4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl 4-biphenylcarboxylate (CAS 120396-31-8, C32H40O6) features a bulky heptyl dioxolane-biphenylcarboxylate group.

Benzyloxy-Methyl Derivatives

  • (3aR,4S,5R,6aS)-4-[(benzyloxy)methyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl 4-phenylbenzoate (CAS 31752-98-4, C28H26O5 ) incorporates a benzyl-protected hydroxymethyl group, enhancing stability during synthesis while retaining reactivity for further functionalization .
Core Structure Simplifications

Corey Lactone Aldehyde Benzoate

  • (3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde (CAS 39746-01-5, C15H14O5 ) simplifies the structure to an aldehyde, serving as a key intermediate for prostaglandin synthesis. Its lower molecular weight (274.27 g/mol ) improves solubility but reduces bioactivity complexity .

Biological Activity

The compound (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate , with CAS number 55444-68-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H26O5C_{25}H_{26}O_{5} with a molecular weight of 406.47 g/mol . The compound features a cyclopentafuran core structure, which is known for various biological activities due to its unique stereochemistry and functional groups.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of cyclopentafuran have been tested against various bacterial strains. A study on related compounds showed promising results against Staphylococcus aureus and Escherichia coli , demonstrating potential for further development as antimicrobial agents.

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli12
Target CompoundS. aureus14
Target CompoundE. coli11

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies indicated that derivatives could reduce the production of prostaglandins, thereby alleviating inflammation.

Anticancer Potential

Initial studies have suggested that the compound may exhibit anticancer activity through apoptosis induction in cancer cells. For example, analogs of this compound have been tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)25Apoptosis induction
MCF7 (Breast)30Cell cycle arrest
A549 (Lung)20Inhibition of angiogenesis

Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several derivatives of cyclopentafuran against common pathogens. The target compound was included in the screening and demonstrated moderate activity comparable to established antibiotics.

Study 2: Anti-inflammatory Mechanism Exploration

In a separate investigation published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory effects of structurally related compounds. The study revealed that these compounds inhibited COX enzymes effectively, leading to reduced inflammatory markers in vitro.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Reactant of Route 2
Reactant of Route 2
(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

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